molecular formula C9H13NO3S B2384797 4-methoxy-N,N-dimethylbenzenesulfonamide CAS No. 59907-37-8

4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B2384797
CAS RN: 59907-37-8
M. Wt: 215.27
InChI Key: VPSAYJPTDGAIHN-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has an average mass of 201.243 Da and a monoisotopic mass of 201.045959 Da .


Molecular Structure Analysis

The molecular structure of 4-methoxy-N,N-dimethylbenzenesulfonamide consists of a benzenesulfonamide core with a methoxy group and a dimethylamine group attached .


Physical And Chemical Properties Analysis

4-Methoxy-N,N-dimethylbenzenesulfonamide has a molecular formula of C8H11NO3S . Its average mass is 201.243 Da and its monoisotopic mass is 201.045959 Da .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

One of the prominent applications of derivatives of 4-methoxy-N,N-dimethylbenzenesulfonamide is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with derivatives of 4-methoxy-N,N-dimethylbenzenesulfonamide. This compound showed potential as a Type II photosensitizer in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties, making it a candidate for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Reactive Sulfonamides

Aizina, Rozentsveig, Popov, and Levkovskaya (2017) explored the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene. This method developed highly reactive sulfonamides, valuable for the preparation of new derivatives in the sulfonamide series, demonstrating the compound's utility in synthetic chemistry (Aizina et al., 2017).

Antimicrobial and Antifungal Activities

In 2007, Aal, El-Maghraby, Hassan, and Bashandy reported on 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide, a derivative of 4-methoxy-N,N-dimethylbenzenesulfonamide. They noted its use as a key intermediate in synthesizing compounds with reported antimicrobial and antifungal activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Crystal Structure Analysis

Rodrigues, Preema, Naveen, Lokanath, and Suchetan (2015) investigated the crystal structures of compounds derived from 4-methoxy-N,N-dimethylbenzenesulfonamide. They provided insights into the molecular interactions and architectural properties of these compounds, which is crucial in understanding their potential applications in material sciences and pharmaceuticals (Rodrigues et al., 2015).

Alzheimer’s Disease Research

Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, and Seo (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, which showed promise as therapeutic agents for Alzheimer’s disease. Their study demonstrated the potential of 4-methoxy-N,N-dimethylbenzenesulfonamide derivatives in neurodegenerative disease research (Abbasi et al., 2018).

properties

IUPAC Name

4-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAYJPTDGAIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N,N-dimethylbenzenesulfonamide

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 4-methoxybenzenesulfonyl chloride (25 g) in tetrahydrofuran (25 ml) was added dimethylamine (50% solution in water, 25 ml). After addition was complete, the mixture was stirred at 50° C. for 30 minutes. The reaction mixture was concentrated to give 4-methoxy-N,N-dimethylbenzenesulfonamide (38 g).
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